molecular formula C13H18Cl2N2O B7842710 (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride

Cat. No.: B7842710
M. Wt: 289.20 g/mol
InChI Key: HEAJDFFZIAMXOR-UHFFFAOYSA-N
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Description

“(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” is a piperazine derivative featuring a chloroethyl substituent and a phenyl ketone group, with a hydrochloride counterion. This compound’s structure combines a reactive chloroethyl group, which may facilitate further functionalization, and a phenyl ketone moiety that enhances lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAJDFFZIAMXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with piperazine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have indicated that compounds containing piperazine moieties, including (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride, exhibit promising antitumor properties. Research has shown that modifications to the piperazine structure can enhance the selectivity and potency against specific cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing significant efficacy against various cancers .

Dopamine Receptor Agonism
The compound has also been explored as a potential agonist for dopamine receptors, particularly the D3 subtype. High-throughput screening assays have identified derivatives of this compound that selectively activate D3 receptors while minimizing D2 receptor activity. This selectivity is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease, where modulation of dopamine pathways is essential .

Pharmacological Applications

Antifungal Properties
Research has demonstrated that piperazine derivatives can exhibit antifungal activity. The synthesis of related compounds has shown effectiveness against various fungal strains, suggesting that this compound may also possess similar properties. In vitro evaluations indicate potential as a therapeutic agent in treating fungal infections .

CNS Disorders
The compound's interaction with neurotransmitter systems positions it as a candidate for addressing central nervous system (CNS) disorders. Studies suggest that modifications to the piperazine structure can lead to compounds with neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease and other forms of dementia .

Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of piperazine-based compounds, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, providing insights into its potential therapeutic use .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting their potential application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of “(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” based on substituents, synthesis routes, and reported properties:

Compound Name Key Structural Features Synthesis Method Physical Properties Reported Applications References
This compound Chloroethyl group, phenyl ketone, hydrochloride salt Not explicitly reported; likely involves chloroethylation of piperazine intermediates Discontinued; no physical data reported Not explicitly reported; structural analogs suggest potential CNS or antimicrobial roles
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroacetyl group, phenylpiperazine backbone Reaction of 1-phenylpiperazine hydrochloride with chloroacetyl chloride in dichloromethane Crystallized solid; X-ray structure confirmed Antifungal, antitumor, and antipsychotic potential
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) Methoxy-nitro-phenyl substituent, phenyl ketone Coupling of intermediates via nucleophilic substitution Yellow amorphous solid; m.p. 185–187°C Intermediate for reduced derivatives (e.g., Compound 14) with potential bioactivity
(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (Compound 14) Amino-methoxy-phenyl substituent, phenyl ketone Reduction of nitro group in Compound 12 Dark brown viscous oil; 83% yield Potential precursor for active pharmaceutical ingredients
1-Piperazinyl(4-pyridinyl)methanone hydrochloride Pyridinyl ketone, hydrochloride salt Not explicitly reported No known hazards reported Research chemical; safety profile distinct from halogenated analogs
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Imidazole substituent, methoxyphenyl ketone, hydrochloride salt Not explicitly reported Molecular weight: 350.8; SMILES: CCn1ccnc1N1CCN(C(=O)c2ccc(OC)cc2)CC1.Cl No bioactivity reported; structural complexity suggests possible CNS targeting

Key Observations:

Structural Diversity: The chloroethyl group in the target compound distinguishes it from analogs with nitro, amino, or heterocyclic substituents (e.g., imidazole in ). This group may enhance reactivity for further derivatization. Phenyl ketone is a common feature, but substituents on the aromatic ring (e.g., methoxy, nitro, or amino groups in ) modulate electronic properties and bioactivity.

Synthetic Routes :

  • Chloroacetyl chloride is frequently used to introduce chloroalkyl groups, as seen in and . The target compound may follow a similar pathway.
  • Nitro-to-amine reduction (e.g., Compound 12 → 14 in ) highlights strategies for generating bioactive intermediates.

Bioactivity Gaps :

  • While the target compound lacks explicit bioactivity data, structurally related compounds exhibit antifungal, antitumor, and antipsychotic properties .

Biological Activity

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H18Cl2N2O
  • Molecular Weight : 289.2 g/mol
  • IUPAC Name : [4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloroethyl group is known to facilitate nucleophilic substitution reactions, which can lead to the formation of reactive intermediates that may inhibit specific enzymes involved in disease pathways. For instance, its potential anticancer properties may stem from its ability to interfere with cancer cell proliferation and survival mechanisms .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Research Findings and Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study detailed the synthesis of this compound through the reaction of 2-chloroethylamine hydrochloride with piperazine and benzoyl chloride. The resulting product was then evaluated for its biological activities, revealing significant anticancer effects in vitro .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have been conducted to optimize the biological activity of related piperazine derivatives. These studies help identify structural modifications that enhance potency and selectivity for specific targets, particularly in anticancer applications .
  • In Vivo Studies :
    • Preliminary in vivo studies using animal models have shown that the compound can effectively reduce tumor growth without significant toxicity, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanoneNitro group instead of chloroethylModerate anticancer activity
(4-(2-Chlorobenzyl)piperazin-1-yl)(phenyl)methanoneChlorobenzyl groupLower antimicrobial activity

The unique presence of the chloroethyl group in this compound distinguishes it from similar compounds, contributing to its enhanced reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride, and what reagents are critical for its preparation?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 273 K. The reaction is monitored by TLC, followed by washing, drying, and crystallization . Key reagents include chloroacetyl chloride (introduces the chloroethyl group) and triethylamine (neutralizes HCl byproduct).

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and may degrade upon exposure to moisture. Store in a desiccator at 2–8°C under inert gas (e.g., argon). Use personal protective equipment (PPE) including gloves and lab coats. Ensure adequate ventilation during handling to avoid inhalation of fine particles .

Q. What spectroscopic methods are used for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the piperazine ring, chloroethyl group, and phenyl moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 323.1).
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Temperature Control : Maintain strict low temperatures (≤273 K) during chloroacetyl chloride addition to minimize side reactions.
  • Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis. Alternative solvents like THF may improve solubility but require moisture-free conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Impurity Profiling : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to detect byproducts.
  • Tautomerism Analysis : For piperazine derivatives, 15N^{15}N-NMR or variable-temperature NMR can identify tautomeric forms.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT1A_{1A}/5-HT2A_{2A}), given structural similarities to flibanserin .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Receptor Binding Assays : Radioligand displacement studies using 3H^3H-labeled antagonists (e.g., ketanserin for 5-HT2A_{2A}) .
  • Cellular Viability : MTT assay in HEK293 or SH-SY5Y cells to rule out cytotoxicity at 1–100 µM concentrations .

Q. How can researchers address challenges in crystallizing this compound?

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures.
  • Slow Evaporation : Allow gradual solvent evaporation at 4°C to promote crystal growth.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) to induce nucleation .

Methodological Considerations Table

ChallengeSolutionReference
Low synthetic yieldOptimize stoichiometry (1:1.2 molar ratio of piperazine:chloroacetyl chloride)
HygroscopicityStore under argon with molecular sieves
Spectral ambiguityUse 2D NMR (COSY, HSQC) for resonance assignment
PolymorphismCharacterize via PXRD and DSC

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